molecular formula C11H22ClN3O2 B1424221 1-MORPHOLINO-3-(PIPERAZIN-1-YL)PROPAN-1-ONE DIHYDROCHLORIDE CAS No. 1159822-74-8

1-MORPHOLINO-3-(PIPERAZIN-1-YL)PROPAN-1-ONE DIHYDROCHLORIDE

Cat. No.: B1424221
CAS No.: 1159822-74-8
M. Wt: 263.76 g/mol
InChI Key: WUEHVAPCEZFKRV-UHFFFAOYSA-N
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Description

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C11H23Cl2N3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring and a piperazine ring, which contribute to its unique chemical properties .

Scientific Research Applications

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of morpholine and piperazine with a suitable propanone derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride can be compared with other similar compounds, such as:

    1-Morpholino-3-(piperazin-1-yl)propan-1-one hydrochloride: Similar in structure but differs in the presence of hydrochloride instead of dihydrochloride.

    3-(Piperazin-1-yl)propan-2-ol derivatives: These compounds share the piperazine moiety but differ in the rest of the structure.

The uniqueness of this compound lies in its specific combination of the morpholine and piperazine rings, which confer distinct chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Morpholin-4-YL-3-piperazin-1-YL-propan-1-one dihydrochloride involves the reaction of morpholine, piperazine, and propanone with hydrochloric acid to form the desired product.", "Starting Materials": ["Morpholine", "Piperazine", "Propanone", "Hydrochloric acid"], "Reaction": [ "Step 1: Add morpholine to a reaction flask", "Step 2: Add piperazine to the reaction flask", "Step 3: Add propanone to the reaction flask", "Step 4: Add hydrochloric acid to the reaction flask", "Step 5: Heat the reaction mixture to a temperature of 50-60°C for 4-6 hours", "Step 6: Cool the reaction mixture to room temperature", "Step 7: Filter the solid product and wash with water", "Step 8: Dry the product under vacuum", "Step 9: Recrystallize the product from a suitable solvent to obtain the dihydrochloride salt form" ] }

CAS No.

1159822-74-8

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.76 g/mol

IUPAC Name

1-morpholin-4-yl-3-piperazin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C11H21N3O2.ClH/c15-11(14-7-9-16-10-8-14)1-4-13-5-2-12-3-6-13;/h12H,1-10H2;1H

InChI Key

WUEHVAPCEZFKRV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCC(=O)N2CCOCC2.Cl.Cl

Canonical SMILES

C1CN(CCN1)CCC(=O)N2CCOCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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